辛基苯醚

描述

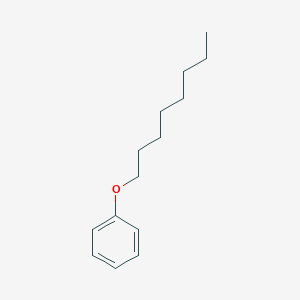

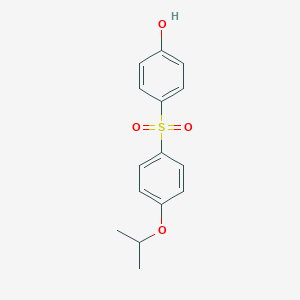

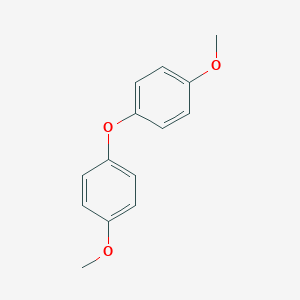

Octyl phenyl ether is a compound that is part of a broader class of organic substances where an octyl group (an eight-carbon alkyl chain) is attached to a phenyl group through an ether linkage. While the provided papers do not directly describe octyl phenyl ether, they do provide insights into related compounds and their applications. For instance, the synthesis of substituted benzyl ethers of 1-(4-hydroxyphenyl)oct-2-en-1-one suggests the versatility of phenyl ethers in creating useful intermediates for the synthesis of other compounds, such as liquid crystals .

Synthesis Analysis

The synthesis of phenyl ether derivatives can be complex and is influenced by the structure of the ligand and the transition metal used. For example, the paper on octahedral group 4 bisphenolate ether complexes indicates that the ligand structure significantly affects the stereospecificity of the resulting catalysts, which are used for alpha-olefin polymerization . Although this does not describe the synthesis of octyl phenyl ether specifically, it highlights the importance of ligand and metal selection in synthesizing related compounds.

Molecular Structure Analysis

The molecular structure of phenyl ether derivatives can be analyzed using techniques such as X-ray crystallography. The paper on group 4 bisphenolate ether complexes provides an example of this, where the Zr and Hf complexes were found to be closely isostructural with slight differences in bond lengths . This level of structural analysis is crucial for understanding the properties and potential applications of phenyl ether compounds.

Chemical Reactions Analysis

Phenyl ethers can participate in various chemical reactions, often serving as intermediates or catalysts. The bisphenolate ether complexes mentioned in the first paper are highly active catalysts for olefin polymerization, demonstrating the reactivity of phenyl ether derivatives . Additionally, the synthesis of benzyl ethers of 1-(4-hydroxyphenyl)oct-2-en-1-one shows the potential of phenyl ethers to be modified and used in the creation of other chemical entities .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl ethers can be influenced by their molecular structure. For example, the presence of an alkyl chain in 2-nitrophenyl octyl ether increases hydrophobicity and interfacial tension when compared to nitrobenzene, as shown in the molecular dynamics study of the interface between water and NPOE . This suggests that the octyl group in octyl phenyl ether would also contribute to its hydrophobic character. Additionally, the synthesis of octaalky ether derivatives of porphyrins, which exhibit liquid crystalline phases, indicates that phenyl ethers can be tailored to achieve desired physical states, such as liquid crystals .

科学研究应用

神经激肽(NK1)拮抗剂

辛基苯醚,如1-苯基-8-氮杂双环[3.2.1]辛烷醚,被确定为NK1受体拮抗剂。这些化合物以其对NK1拮抗剂的高亲和力和持久的作用时间而闻名,具有潜在的应用于靶向神经动力学途径(Huscroft et al., 2006)。

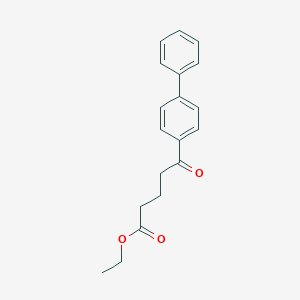

液晶的合成

从辛基苯醚衍生物制备的1-(4-羟基苯基)辛-2-烯-1-酮的取代苄基醚显示出作为液晶添加剂的潜力。这些化合物在含氟液晶的合成中作为有用的中间体,表明它们在材料科学和显示技术应用中的潜力(Kovganko & Kovganko, 2005)。

环境影响研究

在环境研究中,像多溴联苯醚(PBDEs)这样的辛基苯醚已被分析其分布和影响。中国南部的一项研究评估了土壤中PBDEs的浓度和分布,突显了电子废物回收对周围地区的环境影响(Zhang et al., 2014)。

有机合成中的醚化学

辛基苯醚在教学有机合成技术中起着重要作用,例如Williamson醚合成。这在合成烯丙基苯醚及其重排为2-烯丙基酚的过程中得到体现,强调了它们在教育环境中展示醚化学关键反应的作用(Sanford et al., 2009)。

表面活性剂结合行为

一项光谱研究探讨了非离子表面活性剂如辛基苯醚与环糊精的结合行为。这项研究为了解表面活性剂与环糊精之间的相互作用提供了见解,这对于理解它们在各种工业过程中的应用至关重要(Du et al., 2004)。

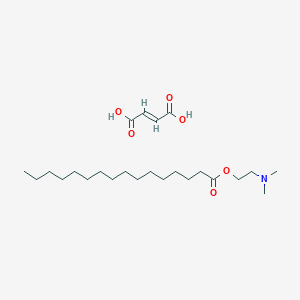

纳米复合材料和形状记忆效应

研究了环氧-接枝-聚氧乙烯辛基苯醚对碳纳米管/水性环氧纳米复合材料的制备和性能的影响。这些纳米复合材料表现出三重形状记忆效应,突显了辛基苯醚衍生物在先进材料科学应用中的潜力(Dong et al., 2015)。

通过异质催化合成醚

通过生物质基醇与1-辛烯在异质酸催化剂上的醚化反应合成长烷基链醚代表了另一个应用领域。这种方法突显了辛基苯醚在可再生化学原料开发中的潜力(Ruppert et al., 2009)。

安全和危害

未来方向

The development of novel catalytic methods for transformations has evolved into a flourishing and reviving area of research . The current review enables an overview of modern strategies for catalytic nucleophilic substitutions, presents as the main topic the state-of-the-art with respect to S N -methods that are promoted by Lewis bases and points out potential future directions for further innovations .

属性

IUPAC Name |

octoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIRTVJRHUMMOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061994 | |

| Record name | Octyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octyl phenyl ether | |

CAS RN |

1818-07-1 | |

| Record name | (Octyloxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (octyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001818071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (octyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-BroMopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B156513.png)

![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)